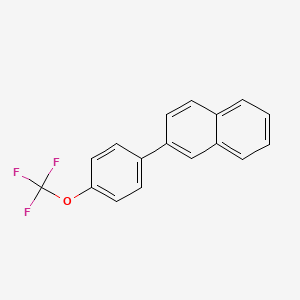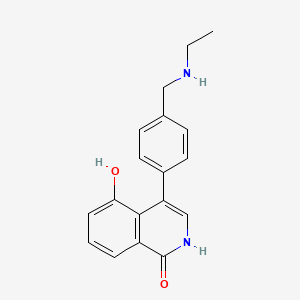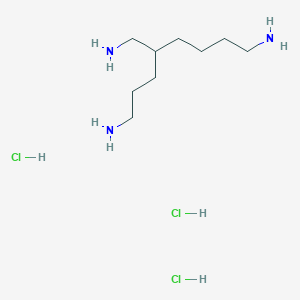
2-(4-(Trifluoromethoxy)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3O It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-(Trifluoromethoxy)phenyl)naphthalene involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl and naphthalene rings . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoromethoxy group or other substituents on the phenyl ring can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms, which can then be substituted with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.
科学研究应用
2-(4-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)naphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(4-Fluorophenyl)naphthalene: Contains a fluorine atom instead of a trifluoromethoxy group.
2-(4-Chlorophenyl)naphthalene: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry and material science.
属性
分子式 |
C17H11F3O |
|---|---|
分子量 |
288.26 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |
InChI 键 |
SRZRECLPHOXEJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)

![5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline](/img/structure/B11838937.png)



![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)

![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
![2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11838975.png)
![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)
